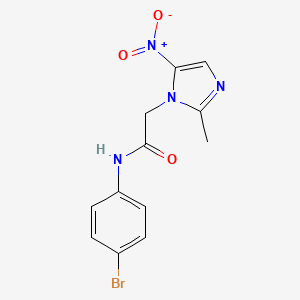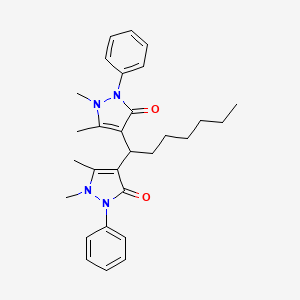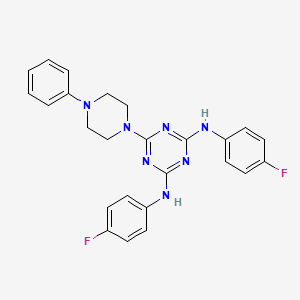
N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is a synthetic organic compound that features a bromophenyl group and a nitroimidazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Nitration: The imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Acetamide formation: The final step involves the acylation of the imidazole derivative with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromophenyl group can undergo nucleophilic substitution reactions.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Amine derivatives: from the reduction of the nitro group.
Substituted imidazoles: from alkylation or acylation reactions.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial activity: Nitroimidazole derivatives are known for their antimicrobial properties.
Medicine
Drug development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical manufacturing: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” would depend on its specific biological target. Generally, nitroimidazole compounds exert their effects by:
DNA damage: The nitro group can be reduced to reactive intermediates that cause DNA strand breaks.
Enzyme inhibition: Binding to and inhibiting specific enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial activity.
Tinidazole: Another nitroimidazole used in the treatment of infections.
Uniqueness
“N-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide” is unique due to the presence of the bromophenyl group, which may confer additional biological activities or alter its pharmacokinetic properties compared to other nitroimidazoles.
Properties
Molecular Formula |
C12H11BrN4O3 |
|---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11BrN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
AXGDJZNMZOEHTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15030503.png)
![ethyl (3-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B15030508.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B15030522.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15030526.png)
![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxoimidazolidin-4-one](/img/structure/B15030534.png)
![3-(propylsulfanyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15030544.png)
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15030549.png)
![methyl (5E)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15030556.png)



![3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B15030568.png)
![(7Z)-7-(3-bromobenzylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030573.png)
![1'-ethyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15030591.png)
